molecular formula C14H13NO2S B6391427 2-(4-Ethylthiophenyl)isonicotinic acid, 95% CAS No. 1261899-44-8

2-(4-Ethylthiophenyl)isonicotinic acid, 95%

Cat. No. B6391427
CAS RN: 1261899-44-8
M. Wt: 259.33 g/mol
InChI Key: MPLXAVDKFRVJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylthiophenyl)isonicotinic acid, 95% (2-ETIN), is an organic compound belonging to the family of isonicotinic acids. It is a colorless, water-soluble compound that is used in various scientific research applications. It is also known as 2-ethylthiophene-3-carboxylic acid and has the chemical formula C7H7O2S. Its melting point is around 115-117 °C and its boiling point is around 195-197 °C. It is a relatively stable compound, with a shelf life of up to five years when stored in a cool and dry place.

Mechanism of Action

2-ETIN is an organic compound that acts as a proton donor. It is believed to act as a catalyst in the formation of various organic compounds. It is believed to facilitate the transfer of protons from one molecule to another, resulting in the formation of new compounds. This mechanism of action is believed to be the basis for its use in various scientific research applications.
Biochemical and Physiological Effects
2-ETIN has been studied for its potential biochemical and physiological effects. Studies have shown that it is able to modulate the activity of certain enzymes and proteins, such as cytochrome P450 and tyrosinase. It has also been shown to be an inhibitor of certain enzymes, such as lipoxygenase, cyclooxygenase, and thromboxane synthase. Furthermore, it has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

2-ETIN is a relatively stable compound and has a shelf life of up to five years when stored in a cool and dry place. It is also water-soluble and can be used in a variety of laboratory experiments. However, it is important to note that the compound is toxic and should be handled with care. Furthermore, it is important to note that the compound is volatile and should be used in a well-ventilated area.

Future Directions

The potential applications of 2-ETIN are numerous. The compound can be used in the development of new drugs, such as anti-inflammatory agents. It can also be used in the development of new materials, such as polythiophene-based polymers and polythiophene-based polyelectrolytes. Furthermore, it can be used in the development of new catalysts for organic synthesis. Finally, it can be used in the development of new diagnostic methods for various diseases.

Synthesis Methods

2-ETIN can be synthesized by the reaction of ethylthiophene and formic acid in the presence of a catalytic amount of sulfuric acid. The reaction is carried out in a suitable solvent such as ethanol or methanol. The reaction proceeds at room temperature and is complete within two hours. The product is then isolated by filtration, washed with cold water and dried.

Scientific Research Applications

2-ETIN has been used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds such as 2-thiophenecarboxylic acid and its derivatives. It has also been used as a reagent in the synthesis of thiophene-based polymers. It has also been used as a catalyst in the synthesis of polyhydroxyalkanoates. Furthermore, it has been used in the synthesis of various thiophene-based polymers, such as polythiophene-based polymers and polythiophene-based polyelectrolytes.

properties

IUPAC Name

2-(4-ethylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-12-5-3-10(4-6-12)13-9-11(14(16)17)7-8-15-13/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLXAVDKFRVJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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